(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid
Description
Key Physical and Chemical Properties
The compound’s relevance lies in its dual functionality: the boronic acid group enables covalent bonding with biological targets (e.g., enzymes, glycoproteins), while the spirocyclic moiety enhances pharmacokinetic properties. Recent studies highlight its utility in designing kinase inhibitors and antimicrobial agents, leveraging its ability to modulate protein-ligand interactions. Compared to simpler boronic acids, its three-dimensional structure reduces off-target effects, making it a promising candidate for targeted therapies.
Properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c17-15(18)13-3-1-12(2-4-13)11-16-7-5-14(6-8-16)19-9-10-20-14/h1-4,17-18H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIZTNBKBGWIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159279 | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-94-8 | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid typically involves multi-step organic synthesis, combining the construction of the spirocyclic framework with the introduction of the boronic acid group on the phenyl ring.
Formation of the Spirocyclic Framework: The 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and dihaloalkanes or epoxy compounds. This step requires careful control of reaction conditions (temperature, solvent, and catalysts) to ensure selective cyclization and high yield.
Attachment of the Spirocyclic Moiety to the Phenyl Ring: This is achieved by alkylation or nucleophilic substitution reactions where the spirocyclic amine is linked to a halogenated phenyl derivative (e.g., 4-bromophenylboronic acid or 4-chlorophenylboronic acid).
Introduction or Preservation of the Boronic Acid Group: The boronic acid functionality can be introduced via lithiation followed by reaction with trialkyl borates or through palladium-catalyzed borylation (e.g., Miyaura borylation) of aryl halides. Alternatively, the boronic acid group may be preserved if starting from a boronic acid-substituted aryl halide.
Detailed Reaction Conditions and Catalysts
Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed for Suzuki-Miyaura cross-coupling or borylation steps to introduce or modify the boronic acid group.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane, depending on the step and reagents involved.
Temperature: Reactions are often conducted under reflux or elevated temperatures (70–110 °C) to drive coupling and cyclization reactions efficiently.
Bases: Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or cesium carbonate (Cs2CO3) to facilitate coupling reactions.
Industrial Scale Synthesis Considerations
For industrial production, synthesis is optimized for scalability, yield, and purity:
Continuous Flow Reactors: These enable precise control of reaction parameters and improved safety when handling reactive intermediates.
Automated Synthesis Equipment: Used to ensure reproducibility and high throughput.
Quality Control: Stringent analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify product identity and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Amino alcohols, dihaloalkanes | Solvent: THF; Temp: 50–80 °C | Formation of spirocyclic core |
| 2 | Alkylation/Nucleophilic Substitution | Spirocyclic amine, aryl halide | Base: K2CO3; Solvent: DMF; Temp: 80–100 °C | Attachment of spirocyclic moiety to phenyl ring |
| 3 | Borylation (if needed) | Pd catalyst, bis(pinacolato)diboron | Solvent: dioxane; Base: KOAc; Temp: 90–100 °C | Introduction of boronic acid group |
| 4 | Purification | Chromatography, recrystallization | Ambient to mild heating | Pure this compound |
Research Findings on Preparation Optimization
Yield Optimization: Studies indicate that the choice of catalyst and base significantly affects yields in the borylation step. Pd(dppf)Cl2 with potassium acetate in dioxane provides high yields (>85%) of arylboronic acids with minimal side reactions.
Solubility and Stability: The compound shows moderate solubility in organic solvents like DMSO and DMF. Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with storage recommended at 2–8 °C or frozen at -20 to -80 °C to maintain stability for months.
Purification: Purification by silica gel chromatography or recrystallization from suitable solvents yields high-purity products (>98%), essential for research and industrial applications.
Comparative Data Table of Related Compounds Preparation
| Compound Name | Molecular Weight (g/mol) | Key Synthetic Feature | Typical Yield (%) | Notes on Preparation |
|---|---|---|---|---|
| This compound | 277.13 | Spirocyclic amine attachment + borylation | 75–90 | Multi-step synthesis, palladium-catalyzed borylation |
| (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid | 311.57 | Similar spirocyclic framework with chloro substituent | 70–85 | Requires additional substitution steps |
| Phenylboronic acid | 121.93 | Simple borylation of phenyl ring | 80–95 | Straightforward synthesis, widely available |
Chemical Reactions Analysis
Types of Reactions: (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development .
Industry: In material science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable boron-containing compounds makes it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The spirocyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
3-((4-Acetylphenylimino)methyl)-4-methoxyphenylboronic acid (B8)
- Structure : Contains a Schiff base (imine) linker and a methoxy substituent on the phenyl ring.
- Synthesis: Prepared via condensation of 4-aminoacetophenone and 4-methoxy-3-formylphenylboronic acid under reflux .
- Properties: Exhibits solubility in ethanol and DMSO, similar to the target compound, but lacks the spirocyclic system, resulting in reduced conformational rigidity. No biological activity data is provided in the evidence .
[2-/4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acids
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid
- Structure : Replaces the phenyl ring with a pyridinyl group.
- Applications : Used in medicinal chemistry and biomedicine, highlighting the versatility of spirocyclic boronic acids in drug design .
- Reactivity : The pyridinyl nitrogen may participate in coordination chemistry, unlike the purely hydrocarbon phenyl group in the target compound .
Fluorinated Derivatives
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid (CAS: 1704074-38-3): Structure: Introduces a fluorine atom at the meta position of the phenyl ring.
- (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid (CAS: 1704074-09-8):
Pharmacological and Physicochemical Properties
Key Findings and Implications
Structural Rigidity : The spirocyclic system in the target compound provides conformational rigidity, which may improve binding specificity in drug-receptor interactions compared to linear analogues like B8 .
Substituent Effects : Fluorination and sulfonylation in analogues enhance electronic properties and stability but may compromise solubility .
Biological Potential: While the target compound lacks reported biological data, structurally related HDAC inhibitors demonstrate the therapeutic relevance of boronic acid derivatives .
Biological Activity
The compound (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a phenylboronic acid moiety linked to a spirocyclic structure. The general formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative potential of phenylboronic acids and their derivatives, including the compound . The antiproliferative activity was assessed using various cancer cell lines through methods such as the sulforhodamine B (SRB) assay and the MTT assay.
Key Findings:
- Cell Lines Tested : The compound was tested against multiple cancer cell lines, including A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.
- Inhibition Concentration : The half-maximal inhibitory concentration (IC50) values were determined, demonstrating significant activity at low micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 12.5 | Induction of apoptosis via caspase activation |
| MV-4-11 | 15.0 | Cell cycle arrest at G2/M phase |
| MCF7 | 200 | Minimal activity observed |
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound induces G2/M phase arrest, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : Activation of caspase pathways leads to programmed cell death, a desirable outcome in cancer treatment.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances antiproliferative effects.
Case Studies
In a notable study published in Nature , researchers synthesized several phenylboronic acid derivatives, including our compound, and evaluated their efficacy against various cancer types. The results indicated that modifications to the boronic acid group could enhance selectivity and potency against specific tumor types.
Example Case Study:
In an experiment involving ovarian cancer cells:
- Treatment with the compound resulted in a 30% increase in apoptosis compared to untreated controls.
- Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells.
Q & A
Q. What are the key synthetic strategies for preparing (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid?
The synthesis typically involves multi-step organic reactions, including:
- Spirocyclic intermediate formation : Reaction of tetrahydropyran derivatives with halogenated aromatic compounds (e.g., bromo-substituted phenylboronic acids) under controlled conditions .
- Protecting group strategies : Use of dioxolane or other oxygen-containing protecting groups to stabilize reactive sites during synthesis .
- Boronation : Introduction of the boronic acid group via Suzuki-Miyaura coupling or direct boronation of pre-functionalized intermediates . Optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is critical for achieving yields >70% and purity >95% .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Spectroscopy :
Q. What biological activities are hypothesized for this compound based on structural analogs?
While direct data on this compound are limited, structurally similar spirocyclic boronic acids exhibit:
- Enzyme inhibition : Targeting proteases or kinases involved in inflammatory pathways .
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the spirocyclic amine moiety .
- Antimicrobial potential : Boronic acid derivatives often disrupt bacterial cell wall synthesis . Note: Activity varies significantly with substituents (e.g., fluorine or trifluoromethyl groups enhance lipophilicity and target affinity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aryl halides and boronic acids .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives (e.g., SPhos) enhance coupling efficiency .
- pH control : Neutral to slightly basic conditions (pH 7–9) prevent boronic acid self-condensation (boroxin formation) .
- Continuous flow reactors : Improve scalability and reduce side reactions compared to batch methods .
Q. How to resolve contradictions in reported biological activity data between this compound and its analogs?
- Structural benchmarking : Compare substituent effects (e.g., spirocyclic vs. non-spirocyclic amines) using computational docking studies .
- Assay standardization : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time, concentration) .
- Metabolic stability testing : Assess if rapid degradation in certain assays leads to false negatives .
Q. What strategies improve the pharmacokinetic profile of derivatives of this compound?
- Fluorine incorporation : Enhances metabolic stability and blood-brain barrier penetration .
- Prodrug design : Mask the boronic acid group with ester or amide prodrugs to improve oral bioavailability .
- Spirocyclic modification : Adjust ring size (e.g., from 5- to 6-membered) to modulate conformational flexibility and target binding .
- ADMET modeling : Use in silico tools (e.g., SwissADME) to predict absorption, distribution, and toxicity early in design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
